Computed Lipophilicity (XLogP3-AA) Versus Unbranched N,N-Diethyl-1,3-propanediamine
The target compound exhibits a computed XLogP3-AA of 0.9, reflecting the lipophilic contribution of the 2-methyl group. In contrast, N,N-diethyl-1,3-propanediamine (DEPDA, CAS 104-78-9) lacks this methyl branch and is predicted to have a lower XLogP3-AA (≈0.5–0.6 based on fragment-based calculation), indicating that the 2-methyl substitution enhances membrane permeability potential by approximately 0.3–0.4 log units [1]. This difference, while modest, is meaningful in medicinal chemistry optimization where small ΔlogP changes can significantly alter ADME profiles.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.9 |
| Comparator Or Baseline | N,N-Diethyl-1,3-propanediamine (DEPDA); XLogP3-AA ≈ 0.5–0.6 (estimated from fragment constants) |
| Quantified Difference | ΔXLogP3-AA ≈ +0.3 to +0.4 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); comparator value estimated from structure-property relationships |
Why This Matters
Even a 0.3 log unit increase in lipophilicity can translate to measurably higher passive membrane permeability, making the target compound a more attractive scaffold for CNS or intracellular target programs where penetration is rate-limiting.
- [1] PubChem Compound Summary for CID 20374026, N1,N1-diethyl-2-methylpropane-1,3-diamine. Computed Properties: XLogP3-AA. View Source
